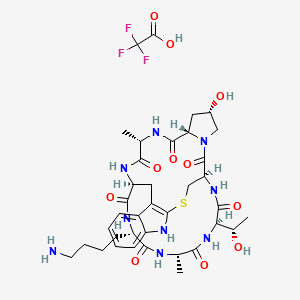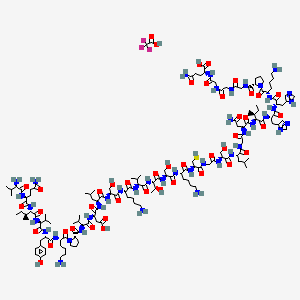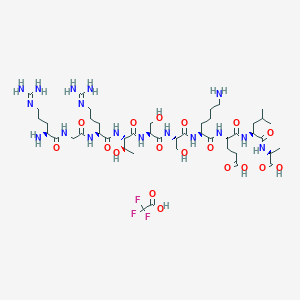
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA is a synthetic peptide composed of the amino acids arginine, glycine, threonine, serine, lysine, glutamic acid, leucine, and alanine The trifluoroacetic acid (TFA) salt form is often used to enhance the stability and solubility of the peptide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid, leucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA: can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form sulfoxides or sulfone derivatives.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents such as HATU or DIC.
Major Products Formed
Oxidation: Sulfoxides or sulfones of serine and threonine residues.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA: has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent in drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Utilized in the design of peptide-based materials with unique properties, such as hydrogels or nanomaterials.
作用机制
The mechanism of action of H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA depends on its specific application. In pharmacology, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The peptide’s sequence and structure allow it to bind selectively to these targets, influencing biological pathways and cellular processes.
相似化合物的比较
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA: can be compared to other peptides with similar sequences or functions:
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH: The non-TFA form, which may have different solubility and stability properties.
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-NH2: An amidated form that may exhibit different biological activity.
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.AcOH: The acetic acid salt form, which may have different physicochemical properties compared to the TFA form.
属性
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H81N17O16.C2HF3O2/c1-21(2)17-28(38(72)54-22(3)42(76)77)58-36(70)27(12-13-32(66)67)57-35(69)26(10-5-6-14-45)56-39(73)29(19-62)59-40(74)30(20-63)60-41(75)33(23(4)64)61-37(71)25(11-8-16-52-44(49)50)55-31(65)18-53-34(68)24(46)9-7-15-51-43(47)48;3-2(4,5)1(6)7/h21-30,33,62-64H,5-20,45-46H2,1-4H3,(H,53,68)(H,54,72)(H,55,65)(H,56,73)(H,57,69)(H,58,70)(H,59,74)(H,60,75)(H,61,71)(H,66,67)(H,76,77)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t22-,23+,24-,25-,26-,27-,28-,29-,30-,33-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNMDEZWJUONMA-RQOICTHYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82F3N17O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1218.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(5S)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid](/img/structure/B6295561.png)
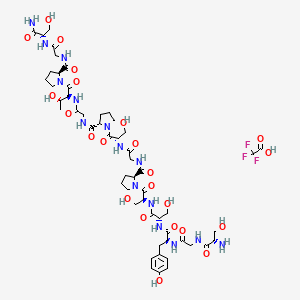
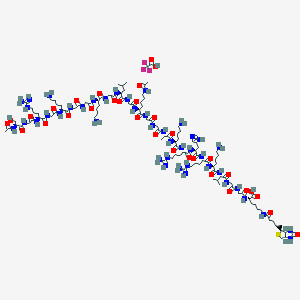

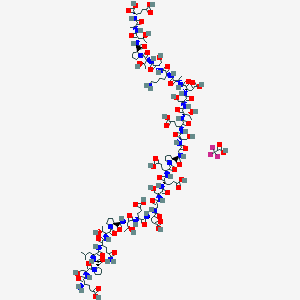
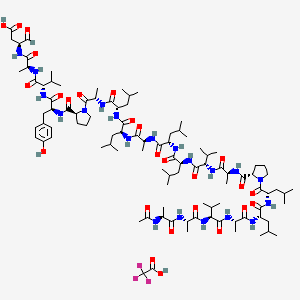
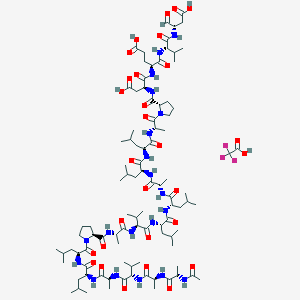
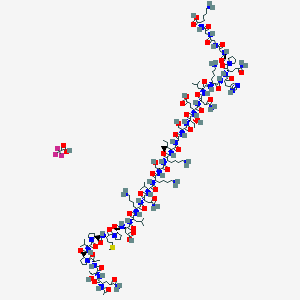
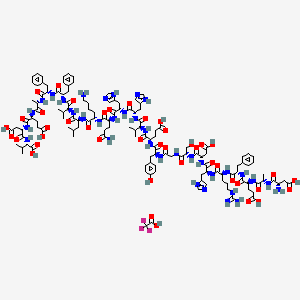
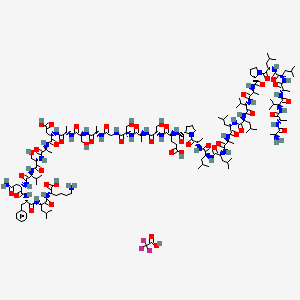
![3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B6295640.png)
